molecular formula C20H25FN2O4S B2366583 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 899999-53-2

5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2366583
CAS No.: 899999-53-2
M. Wt: 408.49
InChI Key: YQSZTNKERJZMGV-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties. This particular compound is characterized by the presence of a fluorine atom, a methoxy group, and a morpholino group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration: of 2-methoxybenzenesulfonamide to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Fluorination: to introduce the fluorine atom.

    Alkylation: with 2-morpholino-2-(p-tolyl)ethyl bromide to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 5-fluoro-2-hydroxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide.

    Reduction: Formation of 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfinamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antibacterial and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth. Additionally, the fluorine atom and morpholino group can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-methoxybenzenesulfonamide: Lacks the morpholino and p-tolyl groups.

    2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide: Lacks the fluorine atom.

    5-fluoro-2-methoxy-N-(2-(p-tolyl)ethyl)benzenesulfonamide: Lacks the morpholino group.

Uniqueness

5-fluoro-2-methoxy-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the morpholino group improves its solubility and bioavailability.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-15-3-5-16(6-4-15)18(23-9-11-27-12-10-23)14-22-28(24,25)20-13-17(21)7-8-19(20)26-2/h3-8,13,18,22H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSZTNKERJZMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)OC)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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